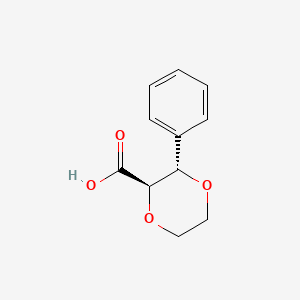
1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol is a fluorinated alcohol compound known for its high polarity and ionizing power. It is used in various chemical reactions and has applications in different scientific fields due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol can be synthesized through the hydrogenation of hexafluoroacetone, which is derived from hexafluoropropylene . The reaction involves the following steps:
Hexafluoropropylene to Hexafluoroacetone: This step involves the oxidation of hexafluoropropylene.
Hydrogenation of Hexafluoroacetone: The hexafluoroacetone is then hydrogenated to produce this compound.
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in peptide chemistry and facilitates Friedel–Crafts-type reactions.
Medicine: It is explored for its potential use in drug development and delivery systems.
Mécanisme D'action
The compound exerts its effects through its high polarity and ionizing power, which facilitate various chemical reactions. It acts as a solvent and catalyst in many reactions, enhancing the efficiency and yield of the desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol is unique due to its high fluorine content, which imparts high polarity and ionizing power. Similar compounds include:
1,1,1,3,3,3-Hexafluoro-2-propanol: Used as a solvent in peptide chemistry and Friedel–Crafts reactions.
Hexafluoroisopropanol: Known for its use in denaturing proteins and stabilizing alpha-helical conformations.
These compounds share similar properties but differ in their specific applications and reactivity.
Propriétés
Formule moléculaire |
C8H11F6NO |
|---|---|
Poids moléculaire |
251.17 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoro-2-piperidin-4-ylpropan-2-ol |
InChI |
InChI=1S/C8H11F6NO/c9-7(10,11)6(16,8(12,13)14)5-1-3-15-4-2-5/h5,15-16H,1-4H2 |
Clé InChI |
YERFFTGNQWUKJS-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde](/img/structure/B11717371.png)
![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B11717375.png)


![(6aR,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B11717380.png)
![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11717385.png)
![(1S,3S,4S,5S,7R)-6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide](/img/structure/B11717394.png)


![(2E)-5-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11717424.png)



